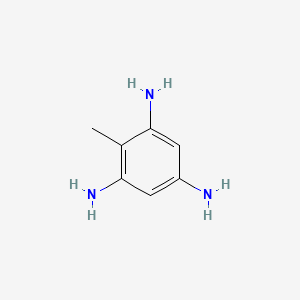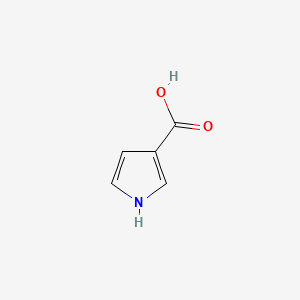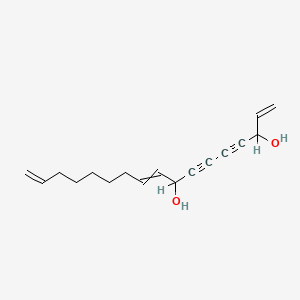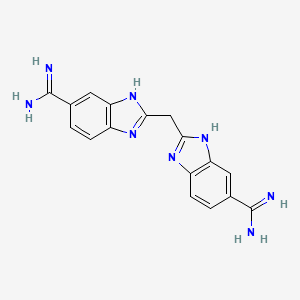![molecular formula C14H11ClN2S B1203989 2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)
2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(4-chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine is an imidazopyridine.
Scientific Research Applications
Biological Activity and Synthesis
2-[[4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine derivatives have been actively explored for their biological activities. A study by Bhuva, Bhadani, Purohit, and Purohit (2015) focused on synthesizing these compounds and assessing their activity against various bacteria and fungi. They found that some derivatives exhibited moderate activity at a concentration of 50μg/ml. This study contributes significantly to the understanding of the biological potential of these compounds (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Anticholinesterase Potential
Kwong et al. (2019) explored the anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives, which are clinically significant for heart and circulatory failures. Their research led to the synthesis of a series of such derivatives, with some exhibiting promising Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition. This study reveals the therapeutic potential of these compounds in treating neurodegenerative diseases (Kwong et al., 2019).
Novel Synthesis Methods
Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing a precursor of imidazo[1,2-a]pyridine, highlighting the ongoing efforts to innovate in the synthesis processes of these compounds. Their work offers a more efficient approach to synthesizing these pharmacophores, which are essential in medicinal chemistry (Lifshits, Ostapchuk, & Brel, 2015).
Corrosion Inhibition
Research by Saady et al. (2021) identified the utility of imidazo[1,2-a]pyridine derivatives in inhibiting mild steel corrosion. This study not only expands the application of these compounds beyond biological contexts but also highlights their potential in industrial and engineering applications (Saady et al., 2021).
Therapeutic Applications
Deep et al. (2016) provided a comprehensive review of the various therapeutic applications of imidazo[1,2-a]pyridine scaffolds. Their research underscores the scaffold's versatility in medicinal chemistry, including its role in developing anticancer, anticonvulsant, antimicrobial, and various other drugs (Deep et al., 2016).
properties
Molecular Formula |
C14H11ClN2S |
|---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2S/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2 |
InChI Key |
PIRPQJDQZWBMJH-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)


